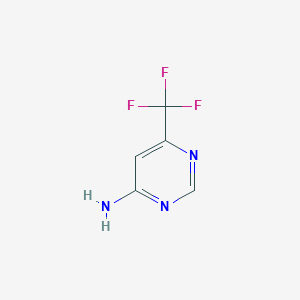

6-(Trifluoromethyl)pyrimidin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAIKJQZLXLGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625326 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-41-3 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Synthesis of 6 Trifluoromethyl Pyrimidin 4 Amine and Its Derivatives

Established Synthetic Routes to the Core 6-(Trifluoromethyl)pyrimidin-4-amine Scaffold

The construction of the fundamental this compound structure relies on well-understood and reliable synthetic transformations. These methods primarily leverage the inherent electronic properties of the pyrimidine (B1678525) ring, which is rendered electron-deficient by the nitrogen heteroatoms and further activated by the strongly electron-withdrawing trifluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone in the synthesis of aminopyrimidines. acs.org This reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophilic amine. The electron-deficient nature of the pyrimidine ring facilitates this process, as it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govyoutube.comnih.gov The presence of an electron-withdrawing group like trifluoromethyl (-CF3) further enhances the ring's electrophilicity, making it highly susceptible to nucleophilic attack. cymitquimica.com

The general SNAr mechanism proceeds via two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by elimination of the leaving group to restore aromaticity. youtube.comyoutube.com For the synthesis of this compound, a common precursor would be 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905). The reaction with an ammonia (B1221849) source or a primary amine under suitable conditions yields the desired 4-amino product. In some cases, non-catalyzed SNAr reactions can proceed efficiently with highly nucleophilic amines, such as dialkylamines. acs.orglookchem.com

Achieving regioselectivity is a critical challenge when the pyrimidine precursor contains multiple potential leaving groups. In polychlorinated pyrimidines, the reactivity of the different positions generally follows the order C4(6) > C2 >> C5. acs.org This inherent reactivity profile is advantageous for the synthesis of 4-aminopyrimidines. For a substrate like 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the initial amination reaction will preferentially occur at the more reactive C4 position.

This selectivity can be attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4, compared to the intermediate formed from attack at C2. While traditional SNAr conditions can sometimes yield mixtures of isomers, modern catalytic systems have been developed to enhance regioselectivity. acs.org For instance, palladium-catalyzed amination reactions using specific phosphine (B1218219) ligands can direct the substitution to the C2 position, even though the C4 position is typically more reactive under non-catalyzed conditions. acs.orglookchem.com Therefore, by choosing the appropriate reaction conditions (catalyzed vs. non-catalyzed), chemists can selectively synthesize either the 4-amino or 2-amino isomer from a common dichloropyrimidine precursor. lookchem.com

Advanced Synthetic Approaches for Functionalization of this compound Analogues

Beyond the synthesis of the core scaffold, significant research has focused on developing advanced methods to functionalize this compound and its analogues. These techniques introduce a wide array of substituents, enabling the systematic exploration of structure-activity relationships for various applications.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org Among these, the Suzuki-Miyaura coupling is widely employed for the arylation and heteroarylation of pyrimidine derivatives. acs.orgresearchgate.net This reaction involves the coupling of a halopyrimidine (or a triflate) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. tandfonline.comfigshare.com

This methodology has been successfully applied to synthesize novel analogues of pyrimidin-4-amines. For example, a two-step sequence can be used where a dichloropyrimidine first undergoes a selective SNAr reaction to install the aminopyridine moiety, followed by a Suzuki coupling at the remaining chloro-position to introduce various aryl or heteroaryl groups. tandfonline.comfigshare.com The electron-deficient pyrimidine ring makes even chloropyrimidines highly reactive substrates for these coupling reactions. acs.orgacs.org A variety of palladium catalysts, such as Bis(triphenylphosphine)palladium(II) dichloride, are effective for these transformations. figshare.com

Below is a table of representative 6-aryl-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues synthesized via Suzuki coupling, demonstrating the scope of the reaction.

| Compound | Coupling Partner (R₁-X) | Yield (%) | Reference |

|---|---|---|---|

| 6-(Pyridin-3-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | Pyridyl-3-boronic acid | 43 | tandfonline.com |

| 6-(1H-Indol-5-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | (1H-Indol-5-yl)boronic acid | 77 | tandfonline.com |

| 6-(Isoquinolin-4-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | (Isoquinolin-4-yl)boronic acid | 37 | tandfonline.com |

| 6-(1-Methyl-1H-benzo[d] tandfonline.comtandfonline.combohrium.comtriazol-5-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | (1-Methyl-1H-benzo[d] tandfonline.comtandfonline.combohrium.comtriazol-5-yl)boronic acid | 29 | tandfonline.com |

Electrochemical methods represent a green and innovative approach to organic synthesis, often avoiding the need for harsh chemical oxidants or reductants. rsc.org A notable application in this area is the nickel-catalyzed electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides. mdpi.comresearchgate.net This process provides an efficient route to novel 4-amino-6-arylpyrimidines under mild conditions. mdpi.com

The reaction typically employs a sacrificial iron anode and a nickel(II) catalyst. The proposed mechanism involves the electrochemical reduction of Ni(II) to a catalytically active Ni(0) species. researchgate.net This Ni(0) complex then undergoes oxidative addition into the C-Cl bond of the pyrimidine. Subsequent steps involving the aryl halide lead to the formation of the C-C bond and regeneration of the catalyst. This method demonstrates good functional group tolerance and allows for the coupling of chloropyrimidines bearing N-H derivatives, opening avenues for further functionalization. mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. bohrium.comacs.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. figshare.com Several MCRs have been developed for the synthesis of the pyrimidine core. organic-chemistry.org For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to build the aromatic ring. acs.org

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. nih.gov These pathways are also highly effective for constructing complex heterocyclic systems. For instance, pyrido[2,3-d]pyrimidines can be synthesized via a three-component, one-pot domino Knoevenagel/aza-Diels-Alder reaction. tandfonline.comtandfonline.com Similarly, domino C-N coupling/hydroamination reactions have been used to prepare fused pyrimidine systems like pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov While specific examples leading directly to this compound may be less common, these advanced, convergent strategies offer powerful platforms for the de novo synthesis of highly functionalized pyrimidine derivatives.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of pyrimidine synthesis, microwave irradiation can be effectively applied to various reaction types, including cyclocondensations and nucleophilic aromatic substitutions.

While a specific microwave-assisted procedure for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the principles can be extrapolated from the synthesis of analogous pyrimidine derivatives. For instance, the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a nitrogen-containing reagent like guanidine (B92328) to form the pyrimidine ring is a reaction that can be significantly enhanced by microwave heating. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, reducing the likelihood of side product formation.

One of the key advantages of microwave-assisted synthesis is the ability to rapidly screen and optimize reaction conditions. Parameters such as temperature, pressure, and reaction time can be precisely controlled, allowing for the swift determination of the optimal conditions for the synthesis of this compound and its derivatives.

Precursor Chemistry and Intermediate Transformations in Pyrimidine Synthesis

The synthesis of this compound fundamentally relies on the strategic selection of precursors that provide the necessary carbon and nitrogen atoms for the pyrimidine ring, along with the trifluoromethyl group at the desired position. A common and effective precursor for introducing the trifluoromethyl moiety is a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate . This compound contains the trifluoromethyl group attached to a carbonyl carbon, which ultimately becomes the C6 position of the pyrimidine ring.

The core of the pyrimidine ring is typically formed through a cyclocondensation reaction. In this key transformation, the trifluoromethylated β-ketoester reacts with a binucleophilic reagent that provides the N1-C2-N3 fragment of the pyrimidine. A frequently used reagent for this purpose is guanidine . The reaction proceeds via the initial formation of an intermediate by the condensation of the more reactive ketone carbonyl of the β-ketoester with guanidine, followed by an intramolecular cyclization and dehydration to afford the pyrimidine ring. This cyclization directly leads to the formation of a 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

To arrive at the target this compound, a series of intermediate transformations are necessary. A crucial intermediate in many synthetic routes is 4-chloro-6-(trifluoromethyl)pyrimidine . This compound is typically synthesized from the corresponding 4-hydroxypyrimidine (B43898) derivative, 6-(trifluoromethyl)pyrimidin-4-ol , through a chlorination reaction. A common method for this transformation involves heating the hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) chemicalbook.com.

Once the highly reactive 4-chloro-6-(trifluoromethyl)pyrimidine intermediate is obtained, the amino group can be introduced at the C4 position through a nucleophilic aromatic substitution reaction. This is typically achieved by reacting the chloropyrimidine with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, or with an appropriate amine under controlled conditions. This final step yields the desired this compound.

An alternative approach involves the use of 4,6-dichloropyrimidine as a starting material. In this pathway, a sequential nucleophilic substitution can be performed. First, one of the chloro groups is selectively displaced by an amine, followed by further functionalization at the other chloro-position. This method is particularly useful for the synthesis of N-substituted derivatives of this compound figshare.com.

Optimization of Reaction Conditions for Yield and Selectivity in Pyrimidine Derivative Synthesis

The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, temperature, and reaction time.

In the cyclocondensation step to form the pyrimidine ring, the choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly employed as they can facilitate the proton transfer steps involved in the mechanism. The selection of the base is also critical. While the nucleophile itself (e.g., guanidine) is basic, an additional base may be used to deprotonate the β-dicarbonyl precursor and enhance its nucleophilicity.

In the final amination step, where the 4-chloro group is displaced by an amino group, the choice of the ammonia source and the reaction solvent is important. The use of aqueous or alcoholic ammonia is common. The temperature is a critical parameter to control, as higher temperatures can lead to the formation of side products through competing reactions. For the synthesis of N-substituted derivatives, the choice of base to scavenge the HCl formed during the reaction is crucial for driving the reaction to completion. Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate.

Below is an interactive data table summarizing the key reaction steps and typical conditions for the synthesis of this compound.

| Step | Reaction | Precursors | Reagents and Conditions | Key Intermediate/Product |

| 1 | Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Guanidine | Base (e.g., NaOEt), Solvent (e.g., Ethanol), Reflux | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine |

| 2 | Chlorination | 6-(Trifluoromethyl)pyrimidin-4-ol | Phosphorus oxychloride (POCl₃), Quinoline, Toluene, 100°C chemicalbook.com | 4-Chloro-6-(trifluoromethyl)pyrimidine |

| 3 | Amination | 4-Chloro-6-(trifluoromethyl)pyrimidine | Ammonia (aqueous or in alcohol) | This compound |

Chemical Reactivity and Functional Group Transformations of the 6 Trifluoromethyl Pyrimidin 4 Amine Framework

Reactivity of the Amine Group and its Derivatives

The exocyclic amine group at the C4 position of the 6-(trifluoromethyl)pyrimidin-4-amine ring is a key handle for a variety of chemical modifications, including N-acylation, N-alkylation, and N-arylation reactions. These transformations are fundamental for the construction of diverse compound libraries for drug discovery and other applications.

The nucleophilicity of the 4-amino group allows for straightforward derivatization. For instance, it can readily react with a range of acylating and alkylating agents to furnish the corresponding amides and secondary or tertiary amines. While specific examples directly on the this compound scaffold are not extensively documented in publicly available literature, the reactivity patterns of analogous 4-aminopyrimidine (B60600) systems are well-established and can be extrapolated.

A significant area of development has been the N-arylation of aminopyrimidines, often achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of the 4-amino group with a wide array of aryl and heteroaryl halides or triflates, providing access to a diverse range of N-aryl pyrimidine (B1678525) derivatives. Research has demonstrated the synthesis of novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogues, which showcases the utility of such coupling strategies in creating complex molecular architectures. tandfonline.comfigshare.com

The general conditions for these transformations typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

Table 1: Representative N-Arylation of Halogenated Pyrimidines with Amines

| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | 2-Amino-6-(trifluoromethyl)pyridine | Pd₂(dba)₃/Xantphos | NaH | N-(2-Chloro-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | - | tandfonline.comfigshare.com |

| 4,6-Dichloropyrimidine | 2-Amino-6-(trifluoromethyl)pyridine | Pd₂(dba)₃/Xantphos | NaH | N-(6-Chloro-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | - | tandfonline.comfigshare.com |

Note: Yields for the initial substitution product were not explicitly provided in the reference.

Halogen-Directed Reactivity in Halogenated this compound Analogues

The introduction of halogen atoms onto the this compound scaffold dramatically enhances its synthetic versatility, providing key precursors for a variety of cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself activates the halogen atoms, particularly at the C2 and C5 positions, towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Halogenated derivatives of this compound are susceptible to SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these reactions is often dictated by the electronic environment of the carbon-halogen bond. For instance, in dihalogenated pyrimidines, the halogen at the C4 or C6 position is generally more reactive towards nucleophilic displacement than a halogen at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated this compound analogues are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a particularly powerful method for the synthesis of aryl- and heteroaryl-substituted pyrimidines. Research has shown the successful application of Suzuki coupling on chloro-substituted pyrimidine amines to introduce various aryl and heteroaryl moieties. tandfonline.comfigshare.com

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyrimidine-Amine Derivatives

| Halogenated Pyrimidine | Boronic Acid/Ester | Catalyst | Product | Yield (%) | Reference |

| N-(6-Chloro-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | N-(6-Phenyl-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | 85 | tandfonline.comfigshare.com |

| N-(6-Chloro-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | Thiophen-3-ylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | N-(6-(Thiophen-3-yl)-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | 42 | tandfonline.comfigshare.com |

| N-(2-Chloro-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | (6-Methoxypyridin-3-yl)boronic acid | Bis(triphenylphosphine)palladium(II) dichloride | N-(2-(6-Methoxypyridin-3-yl)-pyrimidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine | 25 | tandfonline.comfigshare.com |

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is renowned for its high stability, which is a key attribute for its widespread use in pharmaceuticals and agrochemicals. Direct chemical transformations of the CF3 group are generally challenging due to the strength of the carbon-fluorine bonds. However, under specific and often harsh reaction conditions, modifications can be achieved.

One potential transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires forcing conditions, such as treatment with strong acids like fuming sulfuric acid. While this transformation has been documented for trifluoromethyl groups on certain aromatic systems, its application to the this compound framework would likely require optimization to avoid degradation of the pyrimidine ring.

Another conceivable, though difficult, transformation is the nucleophilic substitution of one or more fluorine atoms. This would necessitate highly activated substrates and potent nucleophiles. The electron-deficient nature of the pyrimidine ring could potentially facilitate such a reaction, although it is not a commonly employed synthetic strategy.

The majority of synthetic approaches involving the this compound scaffold focus on utilizing the intact trifluoromethyl group to modulate the physicochemical properties of the target molecules rather than chemically altering it.

Derivatization and Scaffold Hopping Strategies for Novel Pyrimidine Compounds

The this compound core serves as a versatile starting point for the generation of diverse chemical libraries through various derivatization strategies. As discussed in the preceding sections, the amino group and any introduced halogens provide convenient handles for functionalization, allowing for the systematic exploration of the chemical space around the pyrimidine scaffold.

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks (scaffolds) that retain the biological activity of a known active compound while possessing a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

Starting from the this compound scaffold, one could envision several scaffold hopping strategies. For instance, the pyrimidine ring could be replaced by other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. Bioisosteric replacement of the pyrimidine core with other heterocycles like pyridazines, pyrazines, or even fused bicyclic systems such as purines or pyrazolopyrimidines could lead to novel active compounds.

Furthermore, the derivatization of the this compound scaffold can lead to intermediates that can undergo subsequent cyclization reactions to form fused ring systems. For example, functionalization of the C5 position, followed by a reaction with a suitable difunctional reagent, could lead to the formation of pyrido[2,3-d]pyrimidines or other related fused heterocycles, effectively hopping from a monocyclic to a bicyclic scaffold. Such strategies are invaluable for the discovery of new chemical entities with desired biological activities.

Structure Activity Relationship Sar Studies and Molecular Design of 6 Trifluoromethyl Pyrimidin 4 Amine Analogues

Influence of the Trifluoromethyl Group on Biological Potency and Selectivity

The trifluoromethyl (CF3) group at the C-6 position of the pyrimidine (B1678525) ring is a critical determinant of the biological activity in this class of compounds. Its strong electron-withdrawing nature and high lipophilicity significantly impact molecular properties and interactions with biological targets. The CF3 group can enhance metabolic stability by blocking potential sites of oxidation. mdpi.com Furthermore, its introduction into a molecule can lead to a substantial increase in binding affinity with target proteins.

The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry, although its effect on bioactivity is not universally positive. Statistical analysis of a large dataset of compound pairs revealed that this substitution does not, on average, improve bioactivity. However, in a notable subset of cases (approximately 9.19%), replacing a methyl group with a trifluoromethyl group can increase biological activity by at least an order of magnitude. researchgate.net The environment of the binding pocket plays a crucial role; for instance, the presence of aromatic residues like phenylalanine, histidine, or arginine near the CF3 group is more likely to result in improved bioactivity. researchgate.net

In the context of pyrimidine derivatives, the trifluoromethyl group has been shown to be important for various biological activities. For instance, in a series of novel trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis, the trifluoromethyl group at the 6-position was the preferred substituent, although phenyl and benzyl (B1604629) groups were also tolerated. nih.gov A SAR study on a class of 6-(trifluoromethyl)-pyridine derivatives as RORγt inverse agonists highlighted that the interaction of the -CF3 group with specific amino acid residues (Leu324, Leu396, and His479) was a significant contributor to the binding affinity. researchgate.net This underscores the importance of the specific interactions that the trifluoromethyl group can engage in within the target's binding site to enhance potency.

Positional Effects of Substituents on the Pyrimidine Ring (e.g., at C-2, C-4, C-6)

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. The electronic properties and steric bulk of substituents at the C-2, C-4, and C-6 positions can profoundly influence the molecule's interaction with its biological target.

A review of the structure-activity relationships of pyrimidine derivatives concluded that the position of substituents on the pyrimidine nucleus greatly influences their biological activities, which span a wide range including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netbenthamdirect.com For instance, in a study on 4,6-disubstituted pyrimidine derivatives, a subtle interplay between the electronic nature of the C-4 and C-6 substituents was observed to affect their reactivity in electrophilic nitrosation reactions. csu.edu.au

In the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, modification and derivatization of the C-4 and C-6 positions were key strategies. nih.gov Similarly, for polysubstituted 2-aminopyrimidines with anti-inflammatory activity, the presence of chlorine atoms at both C-4 and C-6 positions resulted in more potent compounds compared to their monochloro analogues. nih.gov

While the C-6 position in the parent scaffold is occupied by the critical trifluoromethyl group, substitutions at the C-2 and C-4 (amino) positions, as well as the less common C-5 position, are pivotal for modulating activity and selectivity. The C-5 position is a primary site for electrophilic substitution when the ring is activated by electron-donating groups. researchgate.net The following subsections will delve into specific derivatization strategies at these positions that have been successfully employed to optimize the bioactivity profiles of 6-(trifluoromethyl)pyrimidin-4-amine analogues.

Strategic Derivatization for Optimizing Bioactivity Profiles

Building upon the foundational understanding of the importance of the trifluoromethyl group and the influence of substituent positioning, medicinal chemists have employed various strategic derivatizations to optimize the bioactivity of this compound analogues. These strategies involve the introduction of diverse functional groups and structural motifs to enhance target engagement, improve physicochemical properties, and explore novel biological applications.

Exploration of Amide-Bearing Pyrimidine Derivatives

The incorporation of an amide moiety has been a fruitful strategy in the development of bioactive pyrimidine derivatives. Amide-containing compounds are prevalent in pharmaceuticals and agrochemicals, often contributing to target binding through hydrogen bonding and other interactions.

A series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety linked through an oxygen ether to the pyrimidine backbone were synthesized and evaluated for their antifungal, insecticidal, and anticancer activities. nih.gov Several of these compounds exhibited good in vitro antifungal activities against a panel of plant pathogens. nih.gov The preliminary structure-activity relationship indicated that the nature of the substituent on the benzamide (B126) ring significantly influenced the antifungal potency.

Table 1: Antifungal Activity of Selected Amide-Bearing Trifluoromethyl Pyrimidine Derivatives against B. cinerea

| Compound ID | R (Substituent on Benzamide) | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| 5b | 2-F | 96.76 |

| 5j | 4-Cl | 96.84 |

| 5l | 4-Br | 100 |

| Tebuconazole (B1682727) (Control) | - | 96.45 |

Data sourced from a study on novel trifluoromethyl pyrimidine derivatives. nih.gov

Design of Trifluoroethyl Sulfide-Containing Pyrimidinamines

The introduction of sulfur-containing moieties, particularly those with fluorine atoms, represents another strategic approach to modify the properties of pyrimidinamine derivatives. A series of novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety were designed and synthesized, demonstrating excellent acaricidal and fungicidal activities. researchgate.net

Notably, compound T4 from this series, 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine, exhibited an outstanding LC50 value of 0.19 mg/L against Tetranychus urticae. researchgate.net This highlights the potential of combining a trifluoroethyl sulfide group with a substituted pyrimidinamine core to develop potent agrochemicals.

In a related study on trifluoromethylpyridine amide derivatives, it was observed that most of the sulfone- and sulfoxide-containing compounds showed higher antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) than their corresponding thioether-containing counterparts. rsc.org Conversely, the thioether-containing compounds generally displayed higher activity against Ralstonia solanacearum. rsc.org This suggests that the oxidation state of the sulfur atom can be a key determinant of the spectrum of activity.

Development of Oxadiazole-Substituted Pyrimidin-4-amines

The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for amide and ester groups and is frequently incorporated into bioactive molecules to enhance their pharmacological profiles. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were designed and synthesized, showing excellent insecticidal and fungicidal activities. acs.org

Among the synthesized compounds, U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (the 5-bromo analogue) demonstrated broad-spectrum activity. acs.org

Table 2: Pesticidal Activity of Selected Oxadiazole-Substituted Pyrimidin-4-amines

| Compound | Target Organism | Activity (LC50/EC50, mg/L) |

|---|---|---|

| U7 | M. separata | 3.57 ± 0.42 |

| U8 | M. separata | 4.22 ± 0.47 |

| Flufenerim (Control) | M. separata | 3.14 ± 0.73 |

| U7 | P. cubensis | 24.94 ± 2.13 |

| U8 | P. cubensis | 30.79 ± 2.21 |

| Azoxystrobin (Control) | P. cubensis | 3.18 ± 0.21 |

Data sourced from a study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. acs.org

In another study, pyrimidine-1,3,4-oxadiazole hybrids were investigated as potential antimycobacterial agents. The results showed that the oxadiazole derivatives, particularly those with C8–C12 alkyl chains, were the most effective against Mycobacterium tuberculosis. tandfonline.com

N-Arylation and Heteroarylation Strategies

Modification of the 4-amino group through N-arylation or heteroarylation is a common and effective strategy to modulate the biological activity of pyrimidine derivatives. This approach allows for the exploration of a large chemical space and the introduction of various substituents that can engage in specific interactions with the target protein.

A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues were synthesized from dichloropyrimidines. figshare.com This was achieved through an initial condensation with 2-amino-6-trifluoromethylpyridine to form N-arylated pyrimidin-4-amine intermediates, followed by Suzuki coupling to introduce various aryl or heteroaryl groups at the C-2 or C-6 position. figshare.com

In the development of CSF1R inhibitors, N-methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized, demonstrating the utility of incorporating heteroarylmethylamino moieties at the C-6 position of a pyridine (B92270) ring that is in turn linked to the pyrimidine core. mdpi.com

Comparative Analysis with Related Pyrimidine Chemotypes

This analysis involves comparing the this compound scaffold to other heterocyclic systems, including those with different arrangements of nitrogen atoms (e.g., pyridazines) and fused bicyclic structures (e.g., purine (B94841) isosteres like pyrazolopyrimidines and thiazolopyrimidines).

Comparison with Non-fused Heterocyclic Analogues

The arrangement and number of heteroatoms in the aromatic ring can significantly impact a compound's physicochemical properties and biological activity. When comparing this compound to its pyridazine (B1198779) analogue, 6-(trifluoromethyl)pyridazin-4-amine, key differences emerge. The pyridazine core features two adjacent nitrogen atoms, which alters the molecule's electronic distribution and dipole moment compared to the 1,3-diazine arrangement in pyrimidine. This modification can influence receptor binding and pharmacokinetic profiles. For instance, trifluoromethylpyridazine derivatives have been investigated as inhibitors of the PI3K/mTOR pathway, a critical target in oncology. The choice between a pyrimidine and a pyridazine core allows for fine-tuning of properties to optimize potency and selectivity for a specific target.

Comparison with Fused Pyrimidine Systems

Fusing a second ring to the pyrimidine core creates a bicyclic system with a more rigid and sterically defined shape, which can lead to enhanced target specificity and potency. Several fused pyrimidine chemotypes containing a trifluoromethyl group have been explored.

Thiazolo[4,5-d]pyrimidines: The fusion of a thiazole (B1198619) ring to the pyrimidine core results in the thiazolo[4,5-d]pyrimidine (B1250722) scaffold, which acts as a purine antagonist. mdpi.com Studies on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown that this combination can yield compounds with significant in vitro cytotoxicity against cancer cell lines. mdpi.com In this chemotype, the trifluoromethyl group is at the 5-position, adjacent to a bridgehead nitrogen, altering its electronic environment compared to the 6-position on a simple pyrimidine ring.

Pyrazolo[3,4-d]pyrimidines: As purine analogs, pyrazolo[3,4-d]pyrimidines are of significant interest in medicinal chemistry. mdpi.com The fusion of a pyrazole (B372694) ring creates a scaffold that can mimic adenine (B156593) to interact with ATP-binding sites in enzymes, particularly kinases. The position of substituents is critical; for example, 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines have demonstrated antibacterial and anticancer activities. mdpi.com Comparing these to this compound highlights the strategic advantage of the fused bicyclic system for achieving high-affinity binding in structured pockets like those of kinases.

Isoxazolo[5,4-d]pyrimidines: The 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine chemotype has been identified as a potent TLR7 agonist. A comparative analysis revealed that the trifluoromethyl group at the 6-position of this fused system enhanced potency relative to earlier scaffolds like 2-(trifluoromethyl)quinolin-4-amine. This underscores the importance of both the fused heterocyclic core and the specific placement of the trifluoromethyl group for achieving the desired biological effect.

Pyrido[3,2-d]pyrimidines: Fusing a pyridine ring to the pyrimidine core yields the pyrido[3,2-d]pyrimidine (B1256433) scaffold. Derivatives such as 6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine (B12999958) have been investigated as kinase inhibitors (e.g., EGFR, VEGFR). vulcanchem.com The additional pyridine ring extends the aromatic system and provides another nitrogen atom for potential hydrogen bonding, offering different interaction possibilities with target proteins compared to the monocyclic pyrimidine core.

The table below summarizes the comparative biological activities of different trifluoromethyl-containing pyrimidine chemotypes.

| Chemotype | Key Structural Feature | Example Compound Class | Observed Biological Activity/Target | Reference |

|---|---|---|---|---|

| Pyrimidine | Monocyclic 1,3-diazine | This compound | Core scaffold for various targets | - |

| Pyridazine | Monocyclic 1,2-diazine | 6-(Trifluoromethyl)pyridazin-4-amine derivatives | PI3K/mTOR pathway inhibition | |

| Thiazolo[4,5-d]pyrimidine | Fused thiazole-pyrimidine bicyclic system | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | Anticancer (cytotoxicity) | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Fused pyrazole-pyrimidine bicyclic system (purine isostere) | Functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines | Anticancer, antibacterial, kinase inhibition | mdpi.com |

| Isoxazolo[5,4-d]pyrimidine | Fused isoxazole-pyrimidine bicyclic system | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines | TLR7 agonism | |

| Pyrido[3,2-d]pyrimidine | Fused pyridine-pyrimidine bicyclic system | 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine | Kinase (EGFR, VEGFR) inhibition | vulcanchem.com |

Comparison with Pyrimidine-Sulfonamides

Another important class of pyrimidine derivatives is characterized by the presence of a sulfonamide group, which is a key pharmacophore in many approved drugs. Pyrimidine-sulfonamide scaffolds are notably used in the development of B-rapidly accelerated fibrosarcoma (BRAF) V600E inhibitors for melanoma. nih.gov The core structure of these inhibitors is fundamentally different from this compound, as the sulfonamide moiety provides a critical hydrogen bond donor/acceptor group that dictates the binding mode. While the trifluoromethyl group enhances properties through electronic effects and lipophilicity, the sulfonamide group primarily governs interactions through strong, directional hydrogen bonds. nih.gov The choice between these chemotypes is therefore entirely target-dependent, with the pyrimidine-sulfonamide scaffold being highly optimized for targets like BRAF V600E.

Computational Chemistry and Molecular Modeling for 6 Trifluoromethyl Pyrimidin 4 Amine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 6-(Trifluoromethyl)pyrimidin-4-amine, docking studies have been crucial in clarifying its binding modes within the active sites of various protein targets. These analyses uncover vital ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, which are fundamental for molecular recognition and biological activity. rjptonline.org

For example, derivatives of pyrimidines are recognized as significant heterocyclic compounds in the development of new drugs. Molecular docking simulations of some pyrimidine (B1678525) derivatives have shown favorable interactions with target proteins, suggesting their potential as effective therapeutic agents. nih.govmdpi.com The trifluoromethyl group, in particular, has been noted to enhance binding affinities in certain contexts. rjptonline.org

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical (QM) calculations, especially Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, reactivity, and other molecular properties of compounds like this compound. DFT is utilized to compute various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity and stability. researchgate.netnih.gov

These theoretical calculations help in rationalizing the observed chemical behavior and biological effects of the molecule. For instance, the HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and its potential as a therapeutic agent. nih.gov DFT studies have been applied to various pyrimidine derivatives to understand their structural and electronic properties. researchgate.netnih.gov

In Silico Screening for Novel Ligand Identification

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. nih.gov This method is instrumental in the early stages of drug discovery for identifying novel ligands based on a known scaffold, such as that of this compound.

The process often involves high-throughput docking of a vast compound library into the active site of a target protein. The results are then ranked based on predicted binding affinities and other scoring functions. acs.org This strategy significantly accelerates the identification of promising lead compounds for further experimental validation. nih.gov The integration of computational predictions with experimental synthesis provides a robust framework for developing new molecules with potential therapeutic applications. nano-ntp.com

Prediction of Biological Activity through QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchpublish.comnih.gov For derivatives of this compound, QSAR models can be developed to predict their inhibitory potency against a particular target.

These models are constructed using a training set of compounds with known biological activities. Various molecular descriptors that represent the physicochemical properties and structural features of the molecules are calculated. tandfonline.com Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then employed to build a model capable of predicting the activity of new, untested compounds. nih.govtandfonline.com QSAR studies are vital for lead optimization, guiding the design of new analogs with improved activity. researchpublish.com

Future Perspectives and Emerging Research Directions

Development of Next-Generation Pyrimidine-Based Therapeutics

The pyrimidine (B1678525) core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents. gsconlinepress.comtandfonline.com The future development of therapeutics based on the 6-(Trifluoromethyl)pyrimidin-4-amine framework is focused on creating highly targeted and potent molecules, particularly in oncology. Research is increasingly directed toward designing derivatives that can overcome acquired drug resistance, a major challenge in cancer therapy. nih.gov For instance, new series of 5-trifluoromethylpyrimidine derivatives are being developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. nih.gov These efforts aim to create compounds with high efficacy against mutated forms of EGFR, such as the T790M resistance mutation found in non-small-cell lung cancer. nih.gov

Future strategies involve the bioisosteric replacement of other heterocyclic systems with the trifluoromethyl-pyrimidine core to improve pharmacokinetic properties and target engagement. mdpi.com By mimicking the structure of ATP, these next-generation compounds can act as potent kinase inhibitors, a class of drugs that has revolutionized targeted cancer treatment. mdpi.com The exploration of novel substitutions on the pyrimidine ring will continue to yield candidates with diverse pharmacological profiles, targeting a wide range of diseases from cancers to viral and microbial infections. gsconlinepress.comtandfonline.com

| Therapeutic Strategy | Primary Target Class | Key Research Focus | Potential Disease Application |

|---|---|---|---|

| Targeted Covalent Inhibitors | Kinases (e.g., EGFR, BTK) | Overcoming acquired resistance mutations (e.g., T790M, C797S). nih.gov | Non-Small Cell Lung Cancer, Leukemia |

| ATP-Mimetic Kinase Inhibitors | Kinases (e.g., CDKs, EGFR) | Improving selectivity and potency by mimicking ATP binding. nih.govmdpi.com | Solid Tumors, Breast Cancer, Colorectal Cancer |

| Scaffold Hopping & Bioisosterism | Various Enzymes & Receptors | Replacing existing cores with fluorinated pyrimidines to enhance metabolic stability and cell permeability. mdpi.com | Infectious Diseases, Inflammatory Disorders |

| Antiviral Nucleoside Analogs | Viral Polymerases/Reverse Transcriptases | Inhibiting viral replication by incorporating into viral DNA/RNA. gsconlinepress.com | HIV, Hepatitis |

Innovations in Sustainable Synthesis of Fluorinated Pyrimidines

The synthesis of fluorinated heterocyclic compounds often involves harsh conditions or expensive, difficult-to-handle reagents. A significant future direction is the development of green and sustainable synthetic methodologies. rsc.org Innovations are focused on improving reaction efficiency, minimizing waste, and utilizing milder conditions. One promising approach is the use of microwave-assisted organic synthesis, often combined with ionic liquids that can act as both a catalyst and a solvent, enabling solvent-free reactions and easy catalyst recycling. rsc.org

Furthermore, one-pot multi-component reactions are being designed to construct complex trifluoromethyl-pyrimidine derivatives in a single step, which avoids the challenges of selectivity associated with direct trifluoromethylation of a pre-formed pyrimidine ring. researchgate.net Researchers are also exploring novel fluorinated building blocks, such as potassium 2-cyano-2-fluoroethenolate, which allow for the synthesis of fluorinated pyrimidines under exceptionally mild conditions. nih.gov These advancements not only make the production of these valuable compounds more economical but also significantly reduce their environmental impact.

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Traditional Cyclocondensation | Often requires high temperatures and strong acids/bases. | Well-established and versatile. | Classical pyrimidine synthesis routes. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times (minutes vs. hours). rsc.org | Higher yields, cleaner reactions, energy efficient. | Synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases. rsc.org |

| One-Pot Multi-Component Reactions | Combines three or more reactants in a single operation. researchgate.net | High atom economy, operational simplicity, avoids isolating intermediates. | Selective synthesis of 5-trifluoromethyl pyrimidine derivatives. researchgate.net |

| Novel Fluorinated Building Blocks | Use of pre-fluorinated precursors under mild conditions. nih.gov | Avoids harsh fluorinating agents, high functional group tolerance. | Synthesis from amidine hydrochlorides and a fluoroenolate salt. nih.gov |

| Visible-Light-Mediated Fluorination | Uses light as an energy source for radical generation at room temperature. mdpi.com | Extremely mild conditions, high selectivity, sustainable energy source. | Selective C(sp3)-H bond fluorination. mdpi.com |

Exploration of Polypharmacology and Multi-Targeting Agents

The traditional "one molecule, one target" paradigm of drug discovery is evolving towards a polypharmacological approach, where a single drug is designed to interact with multiple biological targets. This strategy can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The pyrimidine scaffold is exceptionally well-suited for this approach due to its ability to be decorated with various functional groups, allowing it to interact with diverse biological targets. nih.gov

Future research will focus on the rational design of derivatives of this compound as multi-targeting agents. For example, a single compound could be engineered to inhibit multiple kinases within a cancer-related signaling pathway or to simultaneously target a cancer cell's proliferation and its ability to evade the immune system. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, a close analog, has already shown potential as a multi-target inhibitor of enzymes like CDK1 and CDK2. mdpi.com This line of research requires a deep understanding of disease biology to identify synergistic target combinations that can be effectively modulated by a single molecule.

Advanced Methodologies for Biological Evaluation and Mechanistic Characterization

To support the development of next-generation therapeutics, advanced methods for their biological and mechanistic evaluation are critical. The characterization of novel pyrimidine derivatives is increasingly reliant on a suite of sophisticated computational and experimental techniques. rsc.org

In silico methods play a crucial role in the early stages of discovery. A comprehensive computational framework, including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations, is used to predict how these molecules will bind to their targets, their electronic properties, and their likely metabolic fate (ADMET profiling). rsc.org

Experimentally, high-throughput screening against large panels of cancer cell lines provides initial data on anti-proliferative activity. nih.govnih.gov For compounds that show promise, advanced techniques are used to determine their precise mechanism of action. This includes cell cycle analysis to see how the compounds halt cell division and apoptosis assays to confirm they induce programmed cell death. nih.gov For fluorinated compounds specifically, techniques like ¹⁹F NMR spectroscopy can be used as a non-invasive probe to study drug-target engagement and the structural dynamics of biological macromolecules like RNA. mdpi.com These advanced methodologies provide a detailed picture of a compound's biological activity, facilitating its optimization into a viable drug candidate.

| Methodology | Purpose | Information Gained | Significance |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the compound with its biological target over time. rsc.org | Binding stability, conformational changes, interaction pathways. | Provides a dynamic view of the drug-target interaction, guiding rational design. |

| Density Functional Theory (DFT) | Calculate the electronic structure of the molecule. rsc.org | Reactivity, molecular electrostatic potential, stability. | Helps in understanding the intrinsic chemical properties of the drug candidate. |

| Cell Cycle Analysis | Determine the effect of the compound on cell division phases. nih.gov | Identifies specific cell cycle arrest points (e.g., G2/M phase). | Elucidates the anti-proliferative mechanism of action. |

| ¹⁹F NMR Spectroscopy | Utilize the fluorine atom as a sensitive probe. mdpi.com | Drug binding, conformational changes in target macromolecules (RNA/protein). | Offers a powerful tool for mechanistic studies of fluorinated drugs. |

| ADMET Profiling | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. rsc.org | Pharmacokinetic properties, potential liabilities. | Crucial for early-stage filtering of candidates with poor drug-like properties. |

常见问题

Q. What are the common synthetic routes for 6-(trifluoromethyl)pyrimidin-4-amine and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 5-(chloromethyl)-N-substituted pyrimidin-4-amine derivatives can be synthesized by refluxing chlorinated intermediates with amines (e.g., 4-(trifluoromethyl)aniline) in chloroform, followed by extraction and purification via silica gel column chromatography using chloroform as the eluent . Another route involves coupling trifluoromethyl-containing pyrimidine cores with boronic acids under Suzuki-Miyaura conditions, as seen in the synthesis of 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine derivatives using Pd catalysts .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct splitting patterns) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for N-(4-methoxyphenyl)-6-methyl-2-phenyl derivatives .

- LCMS/HPLC : Validates molecular weight and purity (e.g., m/z 366 [M+H]⁺ for trifluoromethyl-pyrimidine-carboxylic acid esters) .

Q. What are the key challenges in purifying this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include low solubility and byproduct contamination. Solutions involve:

- Column chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane) to separate isomers .

- Crystallization : Methanol or ethanol recrystallization to isolate high-purity solids .

- HPLC : Reverse-phase chromatography (MeCN/water with formic acid) for final polishing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Pd-based catalysts for cross-coupling reactions enhance efficiency (e.g., Suzuki-Miyaura reactions yielding >70% purity) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro or chloro intermediates .

- Temperature control : Refluxing at 80–100°C for 5–12 hours balances reaction rate and decomposition .

Q. How do researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or LCMS adducts) are addressed by:

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in drug discovery?

- Methodological Answer : SAR studies involve:

- Derivatization : Introducing substituents (e.g., methyl, nitro, or benzothiazole groups) at positions 2, 4, or 5 to modulate bioactivity .

- Biological assays : Testing antitumor activity (e.g., IC₅₀ values against leukemia cells) to correlate substituents with efficacy .

- 3D-QSAR modeling : Using molecular docking and CoMFA to predict binding affinities for targets like PINK1 .

Q. How is high-throughput experimentation applied in the derivatization of this compound?

- Methodological Answer : Automated platforms enable rapid screening:

- Parallel synthesis : Simultaneous reactions with diverse amines/boronic acids to generate libraries .

- Flow chemistry : Continuous processing for intermediates like 4-iodo-2-(trifluoromethyl)pyrimidine .

- Crystallography pipelines : SHELXC/D/E for batch processing of X-ray data to accelerate structural validation .

Q. What computational methods support the structural analysis of this compound derivatives?

- Methodological Answer : Key approaches include:

- Molecular dynamics (MD) : Simulates conformational flexibility of the trifluoromethyl group in solution .

- Density Functional Theory (DFT) : Predicts vibrational spectra (IR/Raman) and electronic properties .

- 3D-QSAR : Aligns derivatives in pharmacophore models to identify critical substituents for activity .

Data Contradiction Analysis

Q. How are discrepancies in reported melting points or bioactivity addressed for similar derivatives?

- Methodological Answer : Discrepancies arise from purity or crystallinity differences. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。